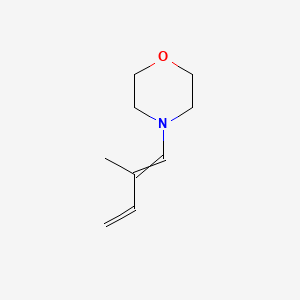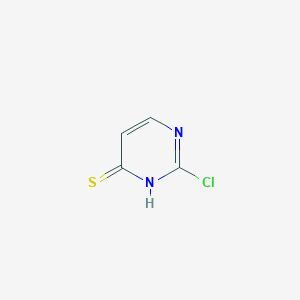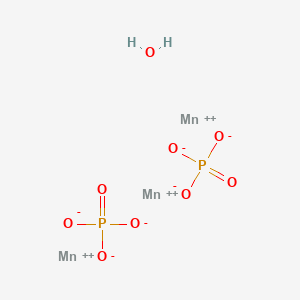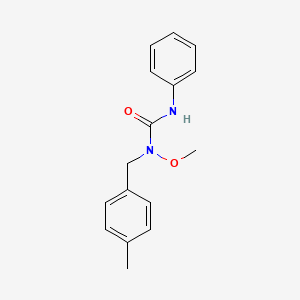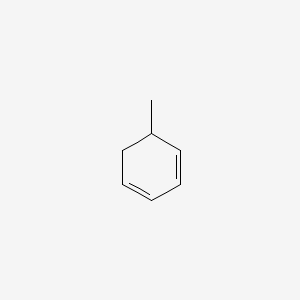
5-Methyl-1,3-cyclohexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-cyclohexadiene is an organic compound with the molecular formula C₇H₁₀ It is a derivative of cyclohexadiene, characterized by the presence of a methyl group at the 5th position of the cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromo-5-methylcyclohexane using a strong base such as sodium hydride (NaH). The reaction proceeds as follows:
(CH2)4(CHBr)2+2NaH→(CH2)2(CH)4+2NaBr+2H2
This method involves the elimination of hydrogen bromide (HBr) from the dibromo compound, resulting in the formation of the desired cyclohexadiene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar dehydrobromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of 5-methyl-1,3-cyclohexadienone or 5-methyl-1,3-cyclohexadienol.
Reduction: Formation of 5-methylcyclohexane.
Substitution: Formation of 5-bromo-1,3-cyclohexadiene or 5-chloro-1,3-cyclohexadiene.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3-cyclohexadiene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-cyclohexadiene involves its reactivity as a diene in cycloaddition reactions. The compound can participate in Diels-Alder reactions, where it acts as a diene and reacts with dienophiles to form six-membered rings. This reaction is facilitated by the electron-donating methyl group, which enhances the reactivity of the diene .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,3-diene: A parent compound without the methyl group, used in similar cycloaddition reactions.
1,4-Cyclohexadiene: An isomer with double bonds at different positions, exhibiting different reactivity and stability.
5-Methylene-1,3-cyclohexadiene: A compound with a methylene group instead of a methyl group, showing distinct chemical behavior.
Uniqueness
5-Methyl-1,3-cyclohexadiene is unique due to the presence of the methyl group, which influences its reactivity and stability
Eigenschaften
CAS-Nummer |
19656-98-5 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
5-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
ZNKKYYNWFKHNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


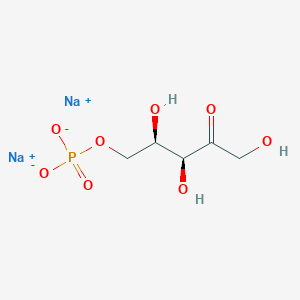

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)

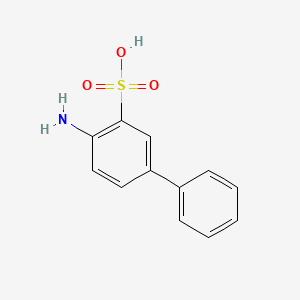
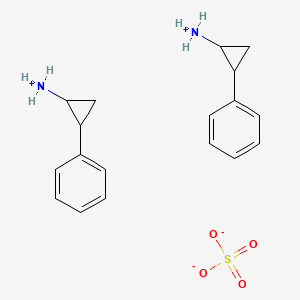
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
